![molecular formula C16H19N5O B5557894 N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)

N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

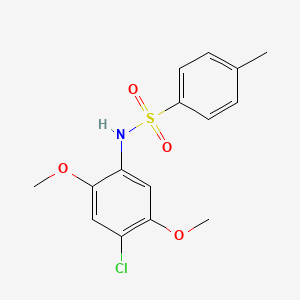

The synthesis of compounds related to N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide often involves multi-step synthetic routes. These routes may include key steps such as tosylation, treatment with acetamides, and the use of specific reagents for the incorporation of desired functional groups. A notable synthesis approach involves the construction of the imidazo ring from aminopyridine, followed by the introduction of substituents that enhance the compound's activity and selectivity (Hamdouchi et al., 1999).

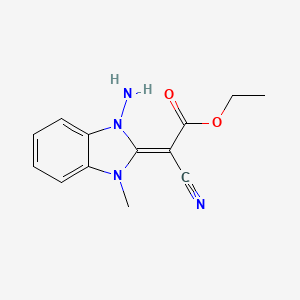

Molecular Structure Analysis

The molecular structure of N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide and related compounds can be elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These compounds typically exhibit distinct structural features such as azabicyclo and amide groups, which are crucial for their biological activities. Structural confirmation through single crystal X-ray diffraction and density functional theory (DFT) calculations helps in understanding the conformational stability and electronic properties of these molecules (Qin et al., 2019).

Applications De Recherche Scientifique

DNA Recognition and Gene Expression Modulation

N-Methyl imidazole and N-methyl pyrrole-containing polyamides, which can form stacked dimers, are being investigated as potential medicinal agents for treating diseases, including cancer, by targeting specific DNA sequences to control gene expression. Such compounds demonstrate a high degree of specificity in binding to G/C rich sequences, indicating their potential as therapeutic agents for gene modulation (Chavda et al., 2010).

Synthesis and Medicinal Chemistry Strategies

The imidazo[1,2-a]pyridine system serves as a synthon for constructing biologically active molecules, demonstrating the versatility of this scaffold in medicinal chemistry. Efforts to modify the imidazo[1,2-a]pyrimidine moiety to reduce metabolism mediated by aldehyde oxidase highlight the challenges and strategies in drug development, emphasizing the compound's role in discovering new therapeutic agents (Linton et al., 2011).

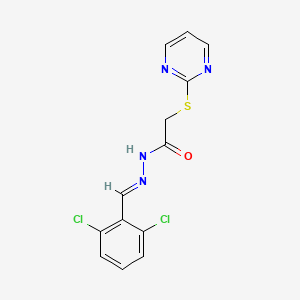

Antiviral and Antituberculosis Agents

Compounds structurally related to the imidazo[1,2-a]pyridine scaffold have been designed and tested for their antiviral activities, particularly as antirhinovirus agents. This research underlines the potential of such compounds in developing new treatments for viral infections (Hamdouchi et al., 1999). Furthermore, imidazo[1,2-a]pyridine carboxamides have been identified as new antitubercular agents, showcasing the compound's application in addressing tuberculosis, including drug-resistant strains (Wu et al., 2016).

Chemical Synthesis and Biological Activity

Research on the synthesis of imidazo[1,2-a]pyridines highlights the compound's significance in chemical synthesis, providing pathways to diverse biologically active molecules. The study on water-mediated hydroamination and silver-catalyzed aminooxygenation exemplifies innovative approaches to synthesizing imidazo[1,2-a]pyridine derivatives, broadening the scope of chemical transformations for medicinal chemistry applications (Mohan et al., 2013).

Propriétés

IUPAC Name |

N-[(1-methylimidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-3-8-21(12-15-18-6-9-19(15)2)16(22)13-4-5-14-17-7-10-20(14)11-13/h4-7,9-11H,3,8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLFZPSCRYHOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=NC=CN1C)C(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)

![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)

![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)

![4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5557841.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)

![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)

![methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)

![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)

![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)